molecular formula C9H7F3O5 B6156702 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1227168-73-1

2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid

Cat. No.: B6156702
CAS No.: 1227168-73-1
M. Wt: 252.1
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Description

2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a multifaceted organic compound characterized by its unique structural features, including hydroxyl and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with phenol derivatives and trifluoromethoxy compounds.

  • Reaction Conditions: The reaction conditions include the use of strong bases, such as sodium hydroxide, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed for this purpose.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

  • Substitution: Substitution reactions involving the trifluoromethoxy group can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form 2-carboxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid.

  • Reduction Products: Reduction can yield 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]ethanol.

  • Substitution Products: Various derivatives can be synthesized by substituting the trifluoromethoxy group with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethoxy groups in biological systems. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological or chemical outcomes. The hydroxyl groups contribute to its solubility and reactivity, making it a versatile compound in various applications.

Comparison with Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid

  • 2-(4-hydroxy-3-(trifluoromethoxy)phenyl)acetic acid

Uniqueness: 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid stands out due to its unique combination of hydroxyl and trifluoromethoxy groups, which confer distinct chemical and biological properties compared to similar compounds. Its enhanced stability and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1227168-73-1

Molecular Formula

C9H7F3O5

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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